molecular formula C20H17N5O3 B1419622 N-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-4-(benzyloxy)-2-nitroaniline CAS No. 1033194-52-3

N-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-4-(benzyloxy)-2-nitroaniline

Cat. No.: B1419622
CAS No.: 1033194-52-3
M. Wt: 375.4 g/mol
InChI Key: KNZSEXNUIZGDMO-UHFFFAOYSA-N
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Description

N-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-4-(benzyloxy)-2-nitroaniline is a heterocyclic compound featuring a benzotriazole core linked via a methyl group to a 2-nitroaniline moiety substituted with a benzyloxy group at the para position. Benzotriazole derivatives are known for their diverse pharmacological applications, including enzyme inhibition and antimicrobial activity .

Properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-2-nitro-4-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c26-25(27)20-12-16(28-13-15-6-2-1-3-7-15)10-11-17(20)21-14-24-19-9-5-4-8-18(19)22-23-24/h1-12,21H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZSEXNUIZGDMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)NCN3C4=CC=CC=C4N=N3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701166618
Record name N-[2-Nitro-4-(phenylmethoxy)phenyl]-1H-benzotriazole-1-methanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033194-52-3
Record name N-[2-Nitro-4-(phenylmethoxy)phenyl]-1H-benzotriazole-1-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033194-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-Nitro-4-(phenylmethoxy)phenyl]-1H-benzotriazole-1-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701166618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-4-(benzyloxy)-2-nitroaniline typically involves multiple steps:

    Formation of the Benzo[d][1,2,3]triazole Moiety: This can be achieved by reacting o-phenylenediamine with sodium nitrite in an acidic medium to form the benzo[d][1,2,3]triazole ring.

    Attachment of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the triazole intermediate.

    Nitration of Aniline: The aniline derivative is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.

    Coupling Reaction: Finally, the triazole and the nitrated aniline are coupled using a suitable linker, often under basic conditions, to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Coupling Reactions: The triazole ring can participate in various coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, benzyl halides.

    Coupling: Palladium catalysts, boronic acids, or alkenes.

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Coupling: Formation of biaryl or other complex structures.

Scientific Research Applications

Pharmaceutical Development

This compound plays a significant role as an intermediate in synthesizing novel pharmaceuticals, particularly anti-cancer agents. Its structural properties allow for modifications that enhance bioactivity and efficacy against cancer cells.

In analytical chemistry, N-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-4-(benzyloxy)-2-nitroaniline is utilized as a reagent in chromatography and spectroscopy. Its unique chemical structure enhances the detection of specific analytes.

Applications:

  • Chromatography : Used to improve separation efficiency and detection limits.
  • Spectroscopy : Acts as a fluorescent probe in various assays.

Data Table: Analytical Techniques

Technique Application
High-Performance Liquid Chromatography (HPLC)Enhances resolution of complex mixtures
UV-Vis SpectroscopyActs as a fluorescent marker for analyte detection

Material Science

The compound is explored for its potential in developing advanced materials with improved thermal and mechanical properties. Its incorporation into polymer matrices has shown promising results.

Insights:

  • Polymer Composites : Research indicates that adding this compound to polymers can enhance their thermal stability and mechanical strength.

Case Study:

A recent study highlighted the use of this compound in creating nanocomposites that exhibited superior thermal resistance compared to traditional materials.

Agricultural Chemistry

In agricultural chemistry, this compound is being investigated for its role in formulating effective agrochemicals.

Applications:

  • Pesticides and Herbicides : The compound's ability to target specific pests while minimizing environmental impact makes it a candidate for developing new agrochemicals.

Research Findings:

Studies have shown that formulations containing this compound can significantly reduce pest populations with lower toxicity to non-target organisms.

Biotechnology

In biotechnology, this compound is utilized in developing biosensors due to its chemical properties that allow for high sensitivity in detecting biological markers.

Applications:

  • Biosensor Development : Leveraged for creating devices capable of detecting pathogens or biomarkers at low concentrations.

Case Study:

Research demonstrated that biosensors incorporating this compound provided rapid and accurate detection of specific biomarkers associated with infectious diseases.

Mechanism of Action

The mechanism of action of N-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-4-(benzyloxy)-2-nitroaniline would depend on its specific application. In a biological context, it might interact with enzymes or receptors through the triazole ring, which can mimic the structure of natural substrates or inhibitors. The nitro group could also play a role in redox reactions within cells, potentially leading to the generation of reactive oxygen species.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound shares core features with several benzotriazole and benzimidazole derivatives. Key structural differences and similarities include:

Compound Core Structure Substituents Key Functional Groups
Target Compound Benzotriazole 4-(Benzyloxy)-2-nitroaniline Nitro, benzyloxy, methyl-benzotriazole
N-((1H-Benzo[d]triazol-1-yl)methyl)aniline Benzotriazole Aniline (no nitro or benzyloxy) Methyl-benzotriazole
4-(4-(((1H-Benzo[d]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline Benzotriazole + triazole Chloroquinoline Triazole, chloroquinoline, benzotriazole-oxy
N-[4-(1H-Pyrazol-4-yl)phenyl]-2-(1H-benzo[d]triazol-1-yl)-N-(3-chlorobenzyl)acetamide Benzotriazole Chlorobenzyl, pyrazolyl, acetamide Acetamide, chlorobenzyl
N-Aryl-2-nitrosoanilines Nitrosoaniline Varied aryl groups (e.g., chlorophenyl, morpholinyl) Nitroso, aryl
  • Benzotriazole vs. Benzimidazole : Unlike benzimidazole derivatives in , the benzotriazole core lacks the fused benzene-imidazole ring, altering electron distribution and hydrogen-bonding capacity .
  • Nitro vs.

Pharmacological and Physicochemical Properties

Property Target Compound 4-(...)-7-Chloroquinoline N-(Benzotriazolylmethyl)aniline
Molecular Weight ~410 g/mol (estimated) 413.8 g/mol ~240 g/mol
Lipophilicity (LogP) High (benzyloxy group) Moderate (chloroquinoline) Low (no bulky substituents)
Enzyme Target Not reported Acetylcholinesterase (AChE) Not reported
Blood-Brain Barrier (BBB) Likely moderate Limited penetration Unlikely (low lipophilicity)
  • Enzyme Interactions: The quinoline-triazole analog () binds AChE with a docking score of −9.2 kcal/mol, comparable to donepezil (−10.1 kcal/mol) . The target compound’s nitro group may enhance interactions with electron-deficient enzyme pockets.
  • Drug-Likeness : SwissADME analysis of benzotriazole derivatives () suggests compliance with Lipinski’s rules, predicting oral bioavailability .

Spectroscopic Characterization

  • FTIR : Expected peaks for nitro (∼1520 cm⁻¹), benzotriazole (∼1450 cm⁻¹), and aromatic C–H (∼3050 cm⁻¹) .
  • NMR : The benzyloxy group’s protons would resonate at δ 4.9–5.1 ppm (singlet), while nitroaniline protons appear downfield (δ 7.5–8.5 ppm) .

Biological Activity

N-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-4-(benzyloxy)-2-nitroaniline is a compound of significant interest in pharmaceutical and chemical research due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its applications in drug development, particularly in anti-cancer and anti-inflammatory therapies.

  • Molecular Formula : C20H17N5O3
  • Molecular Weight : 375.388 g/mol
  • CAS Number : 1033194-52-3

Anti-Cancer Activity

Research indicates that compounds containing the triazole ring, similar to this compound, exhibit promising anti-cancer properties. The triazole moiety is known to enhance the efficacy of various anticancer agents through mechanisms such as:

  • Inhibition of angiogenesis
  • Induction of apoptosis in cancer cells
  • Modulation of immune responses against tumors

Several studies have documented the efficacy of related compounds in inhibiting tumor growth in vitro and in vivo. For instance, a recent study highlighted the synthesis of triazole derivatives that showed significant cytotoxic effects on various cancer cell lines, suggesting that similar derivatives could be explored for therapeutic applications .

Anti-Inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies using LPS-stimulated BV2 mouse brain microglial cells demonstrated that derivatives of triazole can significantly reduce nitric oxide production, a marker of inflammation. For example:

  • Compounds derived from triazoles exhibited over 60% inhibition of NO production compared to control groups .
  • This suggests potential applications in treating neuroinflammatory conditions such as Alzheimer's disease.

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It may influence receptor pathways that regulate cell proliferation and immune responses.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-CancerInduces apoptosis and inhibits tumor growth in vitro
Anti-InflammatoryReduces NO production in LPS-stimulated microglial cells
Enzyme InhibitionPotential inhibition of key enzymes involved in cancer metabolism

Case Study: Anti-Cancer Efficacy

In a study evaluating various triazole derivatives for their cytotoxic effects, this compound was tested against multiple cancer cell lines. The results indicated a dose-dependent response with significant cell viability reduction at higher concentrations. This aligns with findings from related compounds that demonstrated similar mechanisms of action .

Q & A

Q. What synthetic strategies are effective for preparing N-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-4-(benzyloxy)-2-nitroaniline, and how can reaction conditions be optimized?

The synthesis of benzotriazole derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like N-(4-chlorophenyl)-5-(morpholin-4-yl)-2-nitrosoaniline (2g) were synthesized by refluxing precursors in ethanol with glacial acetic acid, achieving yields of 44–60% . Optimization includes:

  • Catalyst selection : Acidic conditions (e.g., glacial acetic acid) enhance reactivity.
  • Solvent choice : Absolute ethanol is preferred for polar intermediates.
  • Reaction time : Extended reflux (4–6 hours) improves yields but risks side reactions.
    For nitroaniline derivatives, protecting the benzyloxy group during nitration steps is critical to avoid undesired oxidation .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Spectral characterization should combine:

  • FT-IR : Verify functional groups (e.g., nitro group at ~1520 cm⁻¹, benzotriazole C-N stretch at ~1450 cm⁻¹) .
  • NMR : ¹H NMR detects aromatic protons (δ 7.0–8.5 ppm) and benzyloxy methylene protons (δ 4.5–5.0 ppm).
  • HRMS : Confirm molecular weight with <5 ppm error. For example, N-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)aniline showed HRMS accuracy within 0.002 Da .

Q. What computational tools are recommended for preliminary analysis of this compound’s physicochemical properties?

Use SwissADME to predict drug-likeness (Lipinski’s Rule of Five) and Molinspiration for bioactivity scores (e.g., GPCR ligand potential). AutoDock Vina is suitable for docking studies, offering improved accuracy and speed compared to older tools like AutoDock 4 .

Advanced Research Questions

Q. How can molecular docking studies elucidate the interaction of this compound with biological targets?

  • Target selection : Use PDB databases to identify proteins (e.g., 3G9k, a kinase linked to inflammatory pathways) .
  • Protocol :
    • Prepare the ligand (compound) and receptor (protein) files in PDBQT format.
    • Define the binding site using UCSF Chimera’s visualization tools .
    • Run AutoDock Vina with multithreading for efficiency.
    • Analyze binding modes (e.g., hydrogen bonds with catalytic residues, π-π stacking with aromatic side chains).
  • Validation : Compare docking scores (ΔG) with known inhibitors to prioritize candidates .

Q. How can solvatochromic analysis and DFT calculations predict the compound’s reactivity in different solvents?

  • Solvatochromic analysis : Measure UV-Vis spectra in solvents of varying polarity (e.g., ethanol, DMSO). Shifts in λmax indicate charge-transfer interactions.
  • DFT calculations : Use Gaussian or ORCA to compute frontier molecular orbitals (HOMO-LUMO gaps). For example, benzotriazole derivatives exhibited HOMO-LUMO gaps of ~4.5 eV, correlating with stability in polar solvents .

Q. What strategies resolve contradictions in biological activity data (e.g., antioxidant vs. pro-oxidant effects)?

  • Dose-response assays : Test multiple concentrations (e.g., 1–100 µM) to identify biphasic effects.
  • Mechanistic studies : Use ROS scavenging assays (e.g., DPPH, ABTS) and compare with structural analogs. For example, N-(4-hydroxyphenyl)acetamide benzotriazole showed antioxidant activity via radical quenching, while nitro groups may induce pro-oxidant effects at higher concentrations .

Methodological Notes

  • Contradictory data : Cross-validate spectral results with independent techniques (e.g., XRD for crystal structure confirmation if available).
  • Advanced synthesis : Microwave-assisted synthesis (e.g., 100 W, 10 min) reduces reaction times for benzotriazole derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-4-(benzyloxy)-2-nitroaniline
Reactant of Route 2
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N-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-4-(benzyloxy)-2-nitroaniline

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